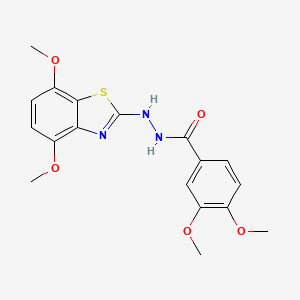
1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide” is a chemical compound . It is related to a class of compounds known as 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs .
Synthesis Analysis
The synthesis of related compounds, 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs, has been reported . The synthesis involves a multistep process and the compounds were characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of related compounds has been studied using single-crystal X-ray diffraction . This technique revealed important structural features such as the presence of double-bonded nitrogen atoms to the central sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied . The reactions were monitored using thin-layer chromatography (TLC) with a specific mobile phase .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the antioxidant potential of these compounds was calculated .Mechanism of Action
While the mechanism of action for the specific compound “1-(2-((1,3-Dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide” is not directly mentioned, related compounds have shown significant anticancer activity against various cancer cell lines . This activity is thought to be related to the inhibition of EGFR .
properties
IUPAC Name |
2-(2-pyridin-1-ium-1-ylethoxy)isoindole-1,3-dione;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N2O3.BrH/c18-14-12-6-2-3-7-13(12)15(19)17(14)20-11-10-16-8-4-1-5-9-16;/h1-9H,10-11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWVNWTCVSMKE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCON2C(=O)C3=CC=CC=C3C2=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)
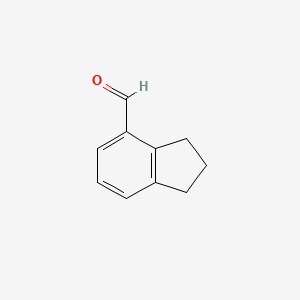
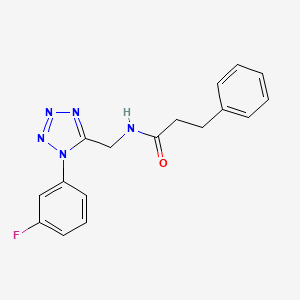
![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2635976.png)
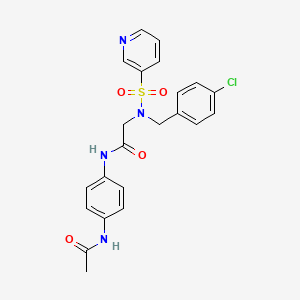
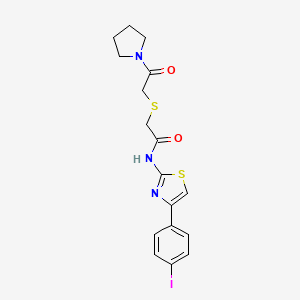
![ethyl 2-[(3-{[(isopropylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2635979.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
